molecular formula C14H21ClN2O2 B136466 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride CAS No. 143579-14-0

4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride

Cat. No. B136466
M. Wt: 284.78 g/mol
InChI Key: GKXBVWCABJEXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. It acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been implicated in the regulation of pain signaling pathways. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of neuropathic pain.

Mechanism Of Action

4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride exerts its analgesic effects by selectively blocking the AT2R, which is expressed in high levels in sensory neurons involved in pain signaling pathways. By blocking the AT2R, 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride inhibits the release of pro-inflammatory neuropeptides and cytokines, thereby reducing pain sensitivity.

Biochemical And Physiological Effects

4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride has been shown to produce a dose-dependent reduction in pain behavior in preclinical models of chronic pain. It has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the spinal cord and dorsal root ganglia.

Advantages And Limitations For Lab Experiments

4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride has several advantages as a research tool for the study of chronic pain. It is highly selective for the AT2R and does not produce the side effects commonly associated with traditional pain medications. However, its efficacy may be limited in certain types of pain, such as acute pain, and its long-term safety profile is still being evaluated.

Future Directions

There are several potential future directions for the research and development of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride. These include:
1. Further clinical trials to evaluate the safety and efficacy of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride for the treatment of neuropathic pain and other types of chronic pain.
2. Investigation of the potential use of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride as a research tool for the study of pain signaling pathways and the development of new pain medications.
3. Exploration of the potential therapeutic benefits of combining 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride with other pain medications, such as opioids and NSAIDs.
4. Development of new formulations of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride to improve its bioavailability and pharmacokinetic profile.
5. Investigation of the potential use of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride for the treatment of other conditions, such as hypertension and cardiovascular disease, which are also regulated by the AT2R.
In conclusion, 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride is a novel drug candidate that shows promise for the treatment of chronic pain. Its selective blockade of the AT2R represents a new approach to pain management that may offer significant advantages over traditional pain medications. Further research is needed to fully evaluate its safety and efficacy, as well as its potential as a research tool for the study of pain signaling pathways.

Synthesis Methods

4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride is synthesized through a multistep process involving the reaction of 2-ethylphenylamine with morpholine, followed by acetylation and subsequent hydrolysis to yield 4-morpholineacetamide. The final step involves the formation of the monohydrochloride salt of 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride through the reaction of the free base with hydrochloric acid.

Scientific Research Applications

4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these studies, 4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride has been shown to produce significant analgesic effects without causing the side effects commonly associated with traditional pain medications, such as opioids and nonsteroidal anti-inflammatory drugs (NSAIDs).

properties

CAS RN

143579-14-0

Product Name

4-Morpholineacetamide, N-(2-ethylphenyl)-, monohydrochloride

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-morpholin-4-ylacetamide;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-2-12-5-3-4-6-13(12)15-14(17)11-16-7-9-18-10-8-16;/h3-6H,2,7-11H2,1H3,(H,15,17);1H

InChI Key

GKXBVWCABJEXRW-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl

Other CAS RN

143579-14-0

synonyms

N-(2-ethylphenyl)-2-morpholin-4-yl-acetamide hydrochloride

Origin of Product

United States

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